![molecular formula C23H20N2O3 B2648614 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851406-01-4](/img/no-structure.png)

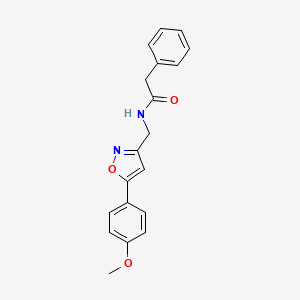

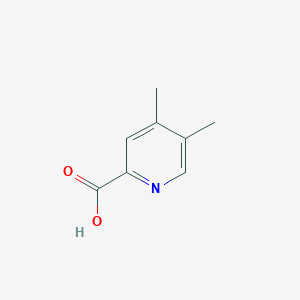

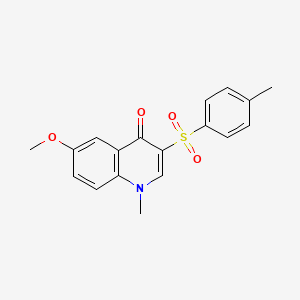

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, also known as MNA-715, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a potential candidate for use in various research applications.

科学的研究の応用

Broad-Spectrum Antiherpes Activities

A study identified a naphthalene carboxamide as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Subsequent modifications led to the development of a class of antiviral agents, including quinoline derivatives, demonstrating potent inhibition of HCMV, herpes simplex virus, and varicella-zoster virus. These compounds exhibited unique biological properties, with a strong correlation between viral DNA polymerase inhibition and antiviral activity, highlighting their potential in treating diseases caused by herpesviruses (Oien et al., 2002).

Structural Study on Co-crystals and Salts

Another research explored the formation of co-crystals and salts involving quinoline derivatives, revealing how the amide bond influences the assembly and structural characteristics of these compounds. This study contributes to the understanding of molecular interactions and crystal engineering, which is crucial for the development of new material sciences applications (Karmakar et al., 2009).

Anticancer Drug Development

E-3810, a novel inhibitor of angiogenesis with a quinoline structure, has shown promise in clinical evaluations as an anticancer agent. The development and validation of a method to measure this drug in human plasma indicate its potential efficacy in treating solid tumors, underscoring the importance of quinoline derivatives in developing new cancer therapies (Sala et al., 2011).

Investigation of Biological Activity

Substituted quinoline-2-carboxamides and their naphthalene analogs were prepared and characterized for their activity against various mycobacterial species and their ability to inhibit photosynthetic electron transport. This research underscores the versatility of quinoline derivatives in discovering new antimicrobial agents and their potential application in agriculture (Goněc et al., 2012).

Synthesis of o-Carboxyarylacrylic Acids

A study demonstrated the synthesis of o-carboxyarylacrylic acids from hydroxynaphthalenes and higher aromatics using Oxone. This method, involving the oxidative cleavage of naphthalene to o-quinone, has significant implications for organic synthesis and could be applied in the synthesis of pharmaceuticals and agrochemicals (Parida & Moorthy, 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 2-bromoethylamine hydrobromide to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid. This intermediate is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-naphthoic acid", "2-bromoethylamine hydrobromide", "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: 2-naphthoic acid is reacted with thionyl chloride to form 2-naphthoyl chloride.", "Step 2: 2-naphthoyl chloride is reacted with 2-bromoethylamine hydrobromide in the presence of triethylamine to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid.", "Step 3: 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde is reacted with the intermediate from step 2 in the presence of potassium carbonate and acetonitrile to form the final product, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |

CAS番号 |

851406-01-4 |

製品名 |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

分子式 |

C23H20N2O3 |

分子量 |

372.424 |

IUPAC名 |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C23H20N2O3/c1-28-20-9-8-17-13-19(23(27)25-21(17)14-20)10-11-24-22(26)18-7-6-15-4-2-3-5-16(15)12-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)(H,25,27) |

InChIキー |

PRWWCWVJRJJPBR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)